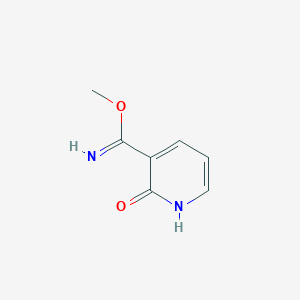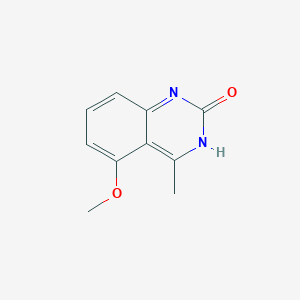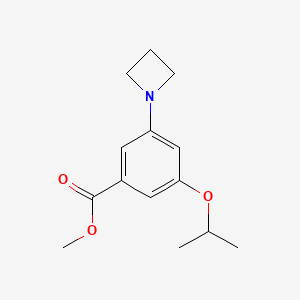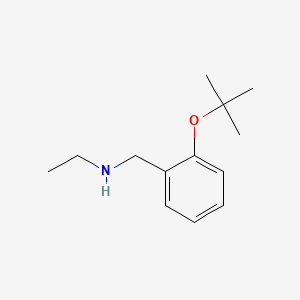
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H10BrClO4 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoic acid derivative, followed by esterification and hydroxyethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzoates.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to specific proteins, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-chloro-3-hydroxybenzoate
- Methyl 5-bromo-2-chloro-4-hydroxybenzoate
- Methyl 5-bromo-2-chloro-3-hydroxy-4-methylbenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C10H10BrClO4 |
|---|---|
Peso molecular |
309.54 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3 |
Clave InChI |
DKPSECUCTBPLBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)




![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)


